molecular formula C12H20IN3O B3015004 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 548763-23-1

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B3015004
CAS No.: 548763-23-1
M. Wt: 349.216
InChI Key: AVEHBIJDMYZQAW-UHFFFAOYSA-M
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Description

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound with the molecular formula C12H20IN3O and a molecular weight of 349.21 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an imidazolium core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of cyclohexyl isocyanate with 3-methylimidazole in the presence of methyl iodide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The compound may also disrupt cellular processes by interfering with membrane integrity and function .

Comparison with Similar Compounds

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium-based compounds, such as:

  • 1-ethyl-3-methylimidazolium iodide
  • 1-butyl-3-methylimidazolium iodide
  • 1-hexyl-3-methylimidazolium iodide

These compounds share a similar imidazolium core but differ in their alkyl chain lengths and substituents, which can affect their chemical properties and applications . The unique cyclohexyl group in this compound provides distinct steric and electronic effects, making it suitable for specific applications.

Properties

IUPAC Name

N-cyclohexyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N3O.HI/c1-13-8-9-15(10-13)12(16)14(2)11-6-4-3-5-7-11;/h8-11H,3-7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHBIJDMYZQAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N(C)C2CCCCC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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